Cas no 939-69-5 (6-hydroxy-1,3-benzothiazole-2-carbonitrile)

6-hydroxy-1,3-benzothiazole-2-carbonitrile structure
939-69-5 structure
Nombre del producto:6-hydroxy-1,3-benzothiazole-2-carbonitrile
Número CAS:939-69-5
MF:C8H4N2OS
Megavatios:176.195159912109
MDL:MFCD00296905
CID:40356
PubChem ID:329767865

6-hydroxy-1,3-benzothiazole-2-carbonitrile Propiedades químicas y físicas

Nombre e identificación

    • 6-Hydroxybenzo[d]thiazole-2-carbonitrile
    • 2-CYANO-6-HYDROXYBENZOTHIAZOLE
    • 2-Benzothiazolecarbonitrile, 6-hydroxy-
    • 2-CYANO-6-HYDROXYBENZOTHIAZ
    • 6-hydroxy-1,3-benzothiazole-2-carbonitrile
    • 6-hydroxy-2-cyano-benzothiazole
    • 2-cyano-6-hydroxybenzothiazol
    • 2-cyano-6-hydroxybenzthiazole
    • 6-Hydroxy-2-Benzothiazolecarbonitrile
    • 6-hydroxy-2-cyanobenzothiazole
    • 6-hydroxybenzothiazole-2-carbonitrile
    • BEN041
    • PubChem19680
    • SQAVNBZDECKYOT-UHFFFAOYSA-N
    • FCH841120
    • ST
    • 6-Hydroxy-2-benzothiazolecarbonitrile (ACI)
    • 939-69-5
    • BBL101177
    • AC-7689
    • C8H4N2OS
    • GEO-00837
    • SY065965
    • STL554973
    • DB-009211
    • DTXSID10432318
    • J-509202
    • AKOS005257673
    • 6-Hydroxybenzothiazole-2-carbonitrile, 96%
    • SCHEMBL140656
    • CS-W005799
    • MFCD00296905
    • FS-2463
    • 6-hydroxybenzo-[d]thiazole-2-carbonitrile
    • 6-Hydroxy-benzothiazole-2-carbonitrile
    • 6-hydroxy-benzo[d]thiazole-2-carbonitrile
    • MDL: MFCD00296905
    • Renchi: 1S/C8H4N2OS/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H
    • Clave inchi: SQAVNBZDECKYOT-UHFFFAOYSA-N
    • Sonrisas: N#CC1SC2C(=CC=C(C=2)O)N=1

Atributos calculados

  • Calidad precisa: 176.00400
  • Masa isotópica única: 176.00443393g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 0
  • Complejidad: 224
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.3
  • Superficie del Polo topológico: 85.2

Propiedades experimentales

  • Color / forma: Pale-yellow to Yellow-brown Solid
  • Denso: 1.53
  • Punto de fusión: 211-213 °C
  • Punto de ebullición: 374.7±34.0°C at 760 mmHg
  • Punto de inflamación: 180.387 °C
  • índice de refracción: 1.744
  • PSA: 85.15000
  • Logp: 1.87358

6-hydroxy-1,3-benzothiazole-2-carbonitrile Información de Seguridad

  • Símbolo: GHS07
  • Palabra de señal:Warning
  • Instrucciones de peligro: H302-H319
  • Declaración de advertencia: P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 22-36
  • Instrucciones de Seguridad: 26-36/37
  • Señalización de mercancías peligrosas: Xn
  • Condiciones de almacenamiento:2-8°C

6-hydroxy-1,3-benzothiazole-2-carbonitrile Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-hydroxy-1,3-benzothiazole-2-carbonitrile PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1063454-10g
6-Hydroxybenzo[d]thiazole-2-carbonitrile
939-69-5 98%
10g
¥1146.00 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT1236-5G
6-hydroxy-1,3-benzothiazole-2-carbonitrile
939-69-5 97%
5g
¥ 495.00 2023-04-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
072318-250mg
6-hydroxy-1,3-benzothiazole-2-carbonitrile
939-69-5 95+%
250mg
4827.0CNY 2021-07-12
eNovation Chemicals LLC
D960498-10g
2-CYANO-6-HYDROXYBENZOTHIAZOLE
939-69-5 98+%
10g
$165 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1063454-1g
6-Hydroxybenzo[d]thiazole-2-carbonitrile
939-69-5 98%
1g
¥148.00 2024-04-24
eNovation Chemicals LLC
D960498-100g
2-CYANO-6-HYDROXYBENZOTHIAZOLE
939-69-5 98+%
100g
$1225 2023-09-01
Fluorochem
049352-1g
2-Cyano-6-hydroxybenzothiazole
939-69-5 97%
1g
£32.00 2022-02-28
Fluorochem
049352-10g
2-Cyano-6-hydroxybenzothiazole
939-69-5 97%
10g
£236.00 2022-02-28
eNovation Chemicals LLC
D502945-250mg
2-Cyano-6-hydroxybenzothiazole
939-69-5 97%
250mg
$110 2024-05-24
AstaTech
59441-5/G
2-CYANO-6-HYDROXYBENZOTHIAZOLE
939-69-5 97%
5g
$392 2023-09-16

6-hydroxy-1,3-benzothiazole-2-carbonitrile Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Catalysts: Pyridinium chloride ;  200 °C
Referencia
Synthesis of Firefly Luciferin Analogues and Evaluation of the Luminescent Properties
Ioka, Shuji; Saitoh, Tsuyoshi; Iwano, Satoshi; Suzuki, Koji; Maki, Shojiro A.; et al, Chemistry - A European Journal, 2016, 22(27), 9330-9337

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Ethanethiol ,  Chlorotrimethylsilane ,  Potassium iodide Solvents: Acetonitrile ;  -5 °C; -5 °C → 30 °C; 6 h, 30 °C
1.2 Reagents: Sodium carbonate Solvents: Water
Referencia
Process for the demethylation of 2-cyano-6-methoxybenzothiazole and its use for the preparation of D-luciferin
, China, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Pyridinium chloride Solvents: Sulfolane ;  1.5 h, 180 °C
Referencia
Rapid and scalable assembly of firefly luciferase substrates
McCutcheon, David C.; Porterfield, William B.; Prescher, Jennifer A., Organic & Biomolecular Chemistry, 2015, 13(7), 2117-2121

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Pyridinium chloride ;  2 h, 180 °C
Referencia
An allylated firefly luciferin analogue with luciferase specific response in living cells
Ikeda, Yuma; Saitoh, Tsuyoshi; Niwa, Kazuki; Nakajima, Takahiro; Kitada, Nobuo; et al, Chemical Communications (Cambridge, 2018, 54(14), 1774-1777

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Pyridinium chloride
Referencia
Preparation of spiro[1,2-dioxetane-3,2'-adamantane] compounds containing tethered fluorescers as chemiluminescent substances
, United States, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Pyridinium chloride ;  rt → 200 °C; 30 min, 200 °C
Referencia
Modified luciferins, kits containing them for detecting luminescence, method for modifying luciferins, and method for detection of luminescence
, Japan, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Pyridinium chloride ;  1 h, 200 °C
Referencia
Firefly luciferin analog compound and luminescence method thereof
, Japan, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Pyridinium chloride ;  200 °C
Referencia
Strategy for Dual-Analyte Luciferin Imaging: In Vivo Bioluminescence Detection of Hydrogen Peroxide and Caspase Activity in a Murine Model of Acute Inflammation
Van de Bittner, Genevieve C.; Bertozzi, Carolyn R.; Chang, Christopher J., Journal of the American Chemical Society, 2013, 135(5), 1783-1795

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Pyridinium chloride ;  rt → 200 °C; 1 h, 200 °C; 200 °C → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Referencia
A bioluminogenic substrate for in vivo imaging of β-lactamase activity
Yao, Hequan; So, Min-Kyung; Rao, Jianghong, Angewandte Chemie, 2007, 46(37), 7031-7034

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Pyridinium chloride ;  rt → 200 °C; 30 min, 200 °C
Referencia
Luciferin analog and its use for luminescent substrate for luciferase and luminescence detection kit
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Catalysts: 1,3-Propanediamine ,  Cuprous cyanide ,  Dibenzo-18-crown-6 ,  Copper(II) tetrafluoroborate Solvents: Acetonitrile ;  30 min, 25 °C
1.2 Solvents: Acetonitrile ;  5 min, 25 °C; 1 min, 25 °C
Referencia
Synthesis, spectroscopic characterization, and computational studies of 2-cyano-6-hydroxybenzothiazole: a key synthetic intermediate of firefly luciferin
Shahmoradi, Ghasem; Amani, Saeid, Turkish Journal of Chemistry, 2018, 42(6), 1499-1517

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Pyridinium chloride ;  4 h, 190 °C
Referencia
Total synthesis of firefly luciferin
Zhu, Shu-ying; Wu, Qi; Lin, Cheng-gang; Chen, Shu-yan; Shi, Hai-jian, Hecheng Huaxue, 2010, 18(5), 633-635

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Pyridinium chloride ;  40 min, rt → 200 °C
1.2 Reagents: Sodium bicarbonate ;  neutralized, cooled
Referencia
In vivo imaging of hydrogen peroxide production in a murine tumor model with a chemoselective bioluminescent reporter
Van de Bittner, Genevieve C.; Dubikovskaya, Elena a; Bertozzi, Carolyn R.; Chang, Christopher J., Proceedings of the National Academy of Sciences of the United States of America, 2010, 107(50), 21316-21321

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Potassium cyanide Catalysts: Dibenzo-18-crown-6 ,  Borate(1-), tetrafluoro-, copper(2+) (2:1), hexahydrate Solvents: Acetonitrile ;  5 min, rt
1.2 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ;  30 min, 25 °C
1.3 Solvents: Acetonitrile ;  5 min, rt; 1 h, 25 °C
Referencia
Convenient Cyanation of Diazonium Tetrafluoroborate Salt Toward Firefly Luciferin Precursors
Shahmoradi, Ghasem; Amani, Saeid, Polycyclic Aromatic Compounds, 2020, 40(3), 660-669

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Pyridinium chloride ;  40 min, rt → 200 °C; cooled
1.2 Reagents: Sodium bicarbonate ;  neutralized
Referencia
Compounds and methods for bioluminescent detection of reactive oxygen species
, World Intellectual Property Organization, , ,

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Sodium borohydride Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  24 h, rt
Referencia
A new synthesis of 2-Cyano-6-hydroxybenzothiazole, the key intermediate of D-luciferin, starting from 1,4-benzoquinone
Meroni, Giuseppe; Ciana, Paolo; Maggi, Adriana; Santaniello, Enzo, Synlett, 2009, (16), 2682-2684

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Pyridinium chloride Solvents: Sulfolane ;  6 h, 180 °C
Referencia
A bioluminescent sensor for highly selective and sensitive detection of human carboxylesterase 1 in complex biological samples
Wang, Dan-Dan; Jin, Qiang; Zou, Li-Wei; Hou, Jie; Lv, Xia; et al, Chemical Communications (Cambridge, 2016, 52(15), 3183-3186

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Pyridinium chloride ;  40 min, rt → 200 °C
1.2 Reagents: Sodium bicarbonate ;  neutralized
Referencia
Luciferin derivatives from bicyclic reactants and aminothiol derivatives and methods of detection of biol. process or biomols.
, United States, , ,

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Pyridinium chloride ;  rt → 180 °C; 1 h, 200 °C
Referencia
PalmitateLuciferin: A Molecular Design for the Second Harmonic Generation Study of Ion Complexation at the Air-Water Interface
Martin-Gassin, Gaelle; Arrachart, Guilhem; Gassin, Pierre-Marie; Lascoux, Noelle; Russier-Antoine, Isabelle; et al, Journal of Physical Chemistry C, 2012, 116(13), 7450-7456

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Pyridinium chloride ;  rt → 200 °C; 1 h, 200 °C
Referencia
Cysteine-Mediated Intracellular Building of Luciferin to Enhance Probe Retention and Fluorescence Turn-On
Zheng, Mengmeng; Huang, Haixiao; Zhou, Mi; Wang, Yuqi; Zhang, Yan; et al, Chemistry - A European Journal, 2015, 21(29), 10506-10512

6-hydroxy-1,3-benzothiazole-2-carbonitrile Raw materials

6-hydroxy-1,3-benzothiazole-2-carbonitrile Preparation Products

6-hydroxy-1,3-benzothiazole-2-carbonitrile Literatura relevante

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